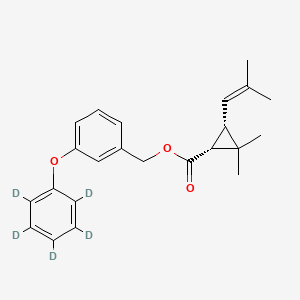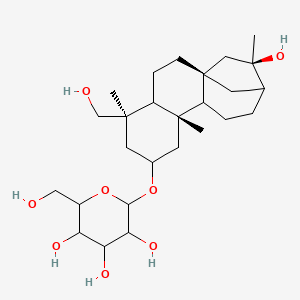
beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl: is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is notable for its intricate structure, which includes multiple hydroxyl groups and a kaurane skeleton.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Glycosylation: The attachment of the sugar moiety (beta-D-Allopyranoside) to the kaurane skeleton.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the kaurane skeleton.
Purification: Techniques such as chromatography are used to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of enzymes to catalyze specific reactions, or chemical synthesis in large reactors under controlled conditions. The choice of method depends on factors like cost, yield, and purity requirements.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Various functional groups on the molecule can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学的研究の応用
Chemistry
In chemistry, beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl is used as a model compound to study glycosidic bonds and their reactivity.
Biology
In biological research, this compound is studied for its potential role in cellular processes and its interactions with enzymes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
In industrial applications, this compound is used in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals.
作用機序
The mechanism by which beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the context of its use.
類似化合物との比較
Similar Compounds
beta-D-Glucopyranoside: Another glycoside with a similar sugar moiety but different aglycone.
beta-D-Mannopyranoside: Similar structure but with mannose instead of allose.
beta-D-Fructofuranoside: Contains a fructose moiety instead of allose.
Uniqueness
What sets beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl apart is its specific combination of the kaurane skeleton and the beta-D-Allopyranoside moiety, which imparts unique chemical and biological properties.
特性
分子式 |
C26H44O8 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
2-[[(1S,5R,9S,14R)-14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O8/c1-23(13-28)9-15(33-22-21(31)20(30)19(29)16(11-27)34-22)10-24(2)17(23)6-7-26-8-14(4-5-18(24)26)25(3,32)12-26/h14-22,27-32H,4-13H2,1-3H3/t14?,15?,16?,17?,18?,19?,20?,21?,22?,23-,24+,25+,26-/m0/s1 |
InChIキー |
QCOICVPTIKZOPU-JIFJEXLASA-N |
異性体SMILES |
C[C@]1(CC(C[C@@]2(C1CC[C@]34C2CCC(C3)[C@](C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO |
正規SMILES |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



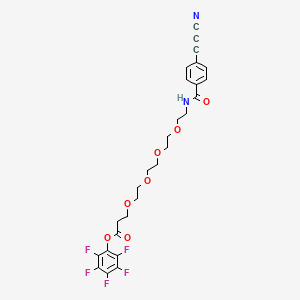
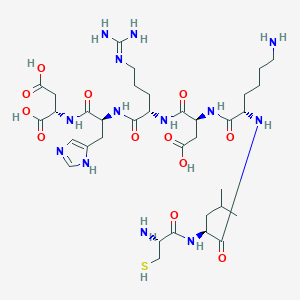
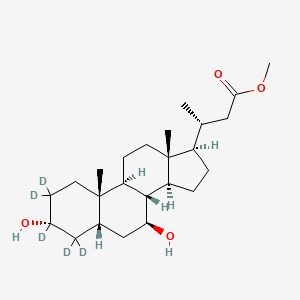
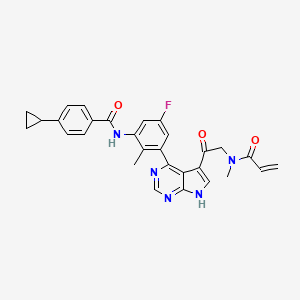


![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)


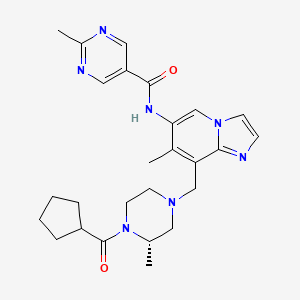
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
